molecular formula C6H12S B13312385 2,3-Dimethylcyclobutane-1-thiol

2,3-Dimethylcyclobutane-1-thiol

Cat. No.: B13312385
M. Wt: 116.23 g/mol
InChI Key: AWCLPAJNFWAQNC-UHFFFAOYSA-N
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Description

2,3-Dimethylcyclobutane-1-thiol is an organic compound featuring a cyclobutane ring substituted with two methyl groups at the 2 and 3 positions and a thiol group at the 1 position. This compound is part of the cycloalkane family, which is characterized by a ring structure composed of carbon atoms. The presence of the thiol group imparts unique chemical properties to this compound, making it of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylcyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethyl-1,4-dibromobutane with sodium hydrosulfide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the thiol group, forming the desired cyclobutane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcyclobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alkanes.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

2,3-Dimethylcyclobutane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylcyclobutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure also allows it to participate in specific chemical reactions, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylcyclobutane-1-thiol
  • Cyclobutane-1-thiol
  • 2-Methylcyclobutane-1-thiol

Uniqueness

2,3-Dimethylcyclobutane-1-thiol is unique due to the specific positioning of its methyl groups and thiol group. This configuration imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. The presence of two methyl groups at the 2 and 3 positions also influences the compound’s steric and electronic characteristics, making it a valuable compound in various applications.

Properties

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

2,3-dimethylcyclobutane-1-thiol

InChI

InChI=1S/C6H12S/c1-4-3-6(7)5(4)2/h4-7H,3H2,1-2H3

InChI Key

AWCLPAJNFWAQNC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1C)S

Origin of Product

United States

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